
C 021 dihydrochloride
Overview
Description
C 021 dihydrochloride is a potent antagonist of the CC chemokine receptor 4 (CCR4). This compound is known for its ability to inhibit functional chemotaxis in both human and mouse models. It has shown significant potential in scientific research, particularly in the fields of immunology and inflammation .
Mechanism of Action
Target of Action
C 021 dihydrochloride is a potent antagonist of the CC chemokine receptor-4 (CCR4) . CCR4 is a G protein-coupled receptor that plays a crucial role in the development and function of the immune system .
Mode of Action
This compound interacts with its target, CCR4, by inhibiting functional chemotaxis in both humans and mice . This means it prevents the movement of cells in response to chemical signals. The IC50 values, which represent the concentration of the compound required to inhibit chemotaxis by 50%, are 140 nM for humans and 39 nM for mice . Furthermore, this compound effectively prevents human CCL22-derived [35S]GTPγS from binding to the receptor with an IC50 of 18 nM .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of chemotaxis in cells expressing the CCR4 receptor . This can impact various immune responses, as chemotaxis is a key process in the movement of cells towards sites of inflammation or injury.
Biochemical Analysis
Biochemical Properties
C 021 dihydrochloride plays a crucial role in biochemical reactions by inhibiting the CCR4 receptor. This receptor is involved in the chemotaxis of immune cells, particularly T cells, to sites of inflammation. By blocking CCR4, this compound can modulate immune responses and reduce inflammation. The compound interacts with several biomolecules, including the chemokine ligand CCL22. It effectively prevents CCL22-derived [35S]GTPγS from binding to the receptor with an IC50 of 18 nM . This interaction highlights the compound’s potency in inhibiting chemotactic responses.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In immune cells, particularly T cells and macrophages, the compound inhibits chemotaxis, thereby reducing the migration of these cells to inflammatory sites . This inhibition can lead to decreased inflammation and modulation of immune responses. Additionally, this compound influences cell signaling pathways by blocking the activation of CCR4, which is involved in the signaling cascade that promotes cell migration and activation . The compound’s impact on gene expression and cellular metabolism is also notable, as it can alter the expression of genes involved in inflammatory responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CCR4 receptor, thereby preventing the receptor’s interaction with its natural ligands, such as CCL22 . This binding inhibits the downstream signaling pathways that are typically activated by CCR4, including the activation of G proteins and subsequent intracellular signaling cascades. By blocking these pathways, this compound effectively reduces chemotaxis and immune cell activation. The compound’s ability to inhibit enzyme activity and alter gene expression further contributes to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as at -80°C for up to six months . Over time, the compound’s inhibitory effects on chemotaxis and immune cell activation can persist, although prolonged exposure may lead to adaptive responses in cells. In vitro and in vivo studies have demonstrated that this compound can maintain its efficacy in reducing inflammation and modulating immune responses over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits chemotaxis and reduces inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential impacts on liver function and overall cellular health. Studies in murine models have shown that a dosage of 1 mg/kg administered intraperitoneally daily for three days significantly reduces microgliosis and the pERK1/2 to tERK1/2 ratio . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its degradation and clearance from the body. The compound is metabolized primarily in the liver, where it undergoes oxidative metabolism . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to its breakdown and eventual excretion. The compound’s interaction with metabolic enzymes can influence its overall efficacy and duration of action. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting its pharmacokinetic properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its therapeutic effects. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on CCR4. The compound’s distribution within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and overall therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with CCR4 and other biomolecules . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, enhancing its inhibitory effects on chemotaxis and immune cell activation. The compound’s localization within subcellular compartments can also influence its stability and degradation, further impacting its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C 021 dihydrochloride involves several steps, starting with the preparation of the core quinazoline structure. The key steps include:
Formation of the quinazoline core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Functionalization: The quinazoline core is then functionalized with various substituents to achieve the desired chemical properties.
Final conversion: The final step involves the conversion of the intermediate compound to this compound through a reaction with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Ensuring high yield and purity of the final product.
Use of industrial-grade reagents: To ensure cost-effectiveness and scalability.
Purification: The final product is purified using techniques such as crystallization and chromatography
Chemical Reactions Analysis
Types of Reactions
C 021 dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions yield reduced derivatives .
Scientific Research Applications
Antitumor Effects in Cutaneous T-cell Lymphoma
Recent studies have demonstrated that C 021 dihydrochloride exhibits significant antitumor effects against cutaneous T-cell lymphoma (CTCL). In vitro and in vivo assessments showed that C 021 effectively inhibited cell proliferation and induced apoptosis in CTCL cell lines .
- In Vitro Studies : C 021 was tested on various CTCL-derived cell lines, revealing its ability to reduce cell chemotaxis and proliferation significantly.
- In Vivo Studies : Xenograft models indicated that treatment with C 021 led to reduced tumor growth rates compared to control groups .
Neuropathic Pain Management
This compound has shown promise in managing neuropathic pain, a chronic condition often resistant to conventional therapies. Research indicates that CCR4 plays a critical role in the development of tactile and thermal hypersensitivity associated with neuropathy.
Efficacy in Animal Models
In studies involving chronic constriction injury (CCI) models in mice, administration of C 021 resulted in significant reductions in pain-related behaviors:
- Dosage and Administration : Various dosages were tested (e.g., intrathecal and intraperitoneal routes), demonstrating dose-dependent analgesic effects .
- Behavioral Assessments : Tests such as the von Frey test and cold plate test confirmed that C 021 effectively alleviated tactile and thermal hypersensitivity .
Interaction with Opioids
Additionally, coadministration studies revealed that C 021 could enhance the analgesic effects of opioids like morphine and buprenorphine, potentially reducing opioid tolerance development .
Immunological Implications
Given its role as a CCR4 antagonist, this compound has implications for modulating immune responses:
- Reduction of Inflammatory Responses : By inhibiting CCR4 signaling, C 021 can potentially mitigate inflammatory conditions where CCR4 is upregulated.
- Therapeutic Potential : This suggests possible applications in treating autoimmune diseases or conditions characterized by excessive immune cell migration.
Data Summary
Comparison with Similar Compounds
Similar Compounds
- CTK7A
- HIF-2α-IN-8
- Tilorone dihydrochloride
- Glucosamine sulfate
- HIF1-IN-3
Uniqueness
C 021 dihydrochloride is unique in its high potency and selectivity for the CCR4 receptor. This makes it a valuable tool for studying the specific role of CCR4 in various biological processes and for developing targeted therapies .
Biological Activity
C 021 dihydrochloride is recognized as a potent antagonist of the chemokine receptor CCR4, which plays a critical role in immune system regulation. This compound has shown significant biological activity, particularly in inhibiting chemotaxis and modulating inflammatory responses. The following sections will detail its biological activity, including research findings, case studies, and data tables.
Overview of CCR4 and this compound
CCR4 Functionality : CCR4 is a G protein-coupled receptor primarily involved in the immune response, particularly in the recruitment of T cells to sites of inflammation. It binds to various chemokines, including CCL2, CCL17, and CCL22, which are crucial for immune cell signaling.
This compound Profile :
- Chemical Structure : this compound is a synthetic compound designed to inhibit CCR4.
- IC50 Values :
- Human: 0.14 μM
- Mouse: 0.039 μM
- Mechanism of Action : It inhibits CCR4-mediated chemotaxis and has demonstrated effects on reducing inflammation in various models.
Inhibition of Chemotaxis
This compound has been extensively studied for its ability to inhibit chemotaxis in both human and mouse models. The following table summarizes key findings from various studies:
Case Study: Neurological Outcomes
A notable study investigated the effects of this compound on neurological outcomes in a model of hepatic encephalopathy induced by azoxymethane (AOM). Key findings include:
- Microglia Activation : Treatment with this compound significantly reduced microglial activation.
- Cytokine Levels : The compound inhibited the upregulation of pro-inflammatory cytokines such as CCL2.
- Neurological Improvement : Mice treated with C 021 showed improved neurological function compared to untreated controls.
Mechanistic Insights
The mechanism by which this compound exerts its effects involves several pathways:
- GTPγS-Binding Assay : Demonstrated an IC50 value of 0.018 μM, indicating strong receptor antagonism at the biochemical level.
- Cytokine Modulation : The compound effectively reduced levels of CCL2, a chemokine associated with pain and inflammation, thus suggesting potential applications in pain management therapies.
Implications for Therapeutic Use
Given its potent antagonistic properties against CCR4, this compound presents promising therapeutic implications:
- Neuropathic Pain Management : Its ability to enhance the efficacy of opioids while reducing the development of tolerance suggests potential use in chronic pain management protocols.
- Anti-inflammatory Applications : The reduction in microglial activation and pro-inflammatory cytokines positions it as a candidate for treating various inflammatory conditions.
Properties
IUPAC Name |
N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N5O2.2ClH/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31;;/h18-21H,3-17H2,1-2H3,(H,28,29,30);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJKNYQUFAPLOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43Cl2N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research regarding CCL2 and hepatic encephalopathy?
A1: The research demonstrates that neuronal CCL2, a chemokine typically associated with immune responses, is upregulated in the brain during hepatic encephalopathy [, ]. This upregulation contributes to the activation of microglia, the resident immune cells of the central nervous system, and ultimately exacerbates neurological decline.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.